(1,5-Naphthyridin-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1,5-naphthyridin-4-ylmethanol |
InChI |
InChI=1S/C9H8N2O/c12-6-7-3-5-10-8-2-1-4-11-9(7)8/h1-5,12H,6H2 |
InChI Key |
BMPCKYJVDORTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2N=C1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Naphthyridin 4 Yl Methanol and Substituted 1,5 Naphthyridine Methanol Analogs
Foundational Strategies for 1,5-Naphthyridine (B1222797) Scaffold Construction
The assembly of the 1,5-naphthyridine ring system can be accomplished through several foundational strategies, including classical cyclization reactions, modern cycloaddition methodologies, and transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net
Cyclization-Based Approaches
Cyclization reactions are among the most traditional and widely used methods for constructing the 1,5-naphthyridine core. These methods typically involve the condensation of a pyridine (B92270) derivative with a suitable three-carbon unit.
Skraup-type Reactions: The Skraup synthesis and its modifications represent a classic approach to quinolines and can be adapted for 1,5-naphthyridines. wikipedia.orgacs.org This reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govwikipedia.org For instance, the reaction of 3-aminopyridine (B143674) with glycerol can yield 1,5-naphthyridine. nih.gov Modified Skraup methods, such as the Michael addition of an amino-substituted heterocycle to an α,β-unsaturated ketone, have also been employed to construct fused 1,5-naphthyridine systems. mdpi.com
Friedländer-type Reactions: The Friedländer annulation is another powerful tool for synthesizing quinolines and can be extended to 1,5-naphthyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. bohrium.comacs.org While versatile, this method can sometimes be an alternative to other cyclization approaches like the Gould-Jacobs reaction. researchgate.net
Gould-Jacobs Adaptations: The Gould-Jacobs reaction is a well-established method for preparing 4-hydroxyquinolines, which can be readily converted to other derivatives. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by thermal cyclization. wikipedia.orgjasco.ro By using a 3-aminopyridine instead of an aniline, this methodology can be adapted to synthesize 4-hydroxy-1,5-naphthyridine derivatives. nih.govmdpi.com These intermediates can then be further functionalized.
| Cyclization Method | Starting Materials | Key Features |
| Skraup-type | Aminopyridine, Glycerol, Oxidizing Agent, Acid | Classic, often harsh conditions. nih.govwikipedia.org |
| Friedländer-type | o-Aminopyridine aldehyde/ketone, Activated methylene compound | Forms the second pyridine ring. bohrium.comacs.org |
| Gould-Jacobs | 3-Aminopyridine, Alkoxymethylenemalonate | Leads to 4-hydroxy-1,5-naphthyridines. nih.govmdpi.com |
Cycloaddition Reactions
Cycloaddition reactions provide a more convergent and often stereocontrolled approach to the 1,5-naphthyridine scaffold, particularly for accessing partially or fully saturated derivatives which can be later aromatized.
Povarov Reaction: The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for the synthesis of tetrahydro-1,5-naphthyridines. nih.govmdpi.comwikipedia.org This reaction involves the [4+2] cycloaddition of an imine, generated in situ from an aminopyridine and an aldehyde, with an electron-rich alkene. wikipedia.orgnih.govnih.gov The resulting tetrahydro-1,5-naphthyridines can then be oxidized to afford the aromatic 1,5-naphthyridine core. nih.gov
[3+2] Cycloadditions: Intramolecular 1,3-dipolar cycloaddition reactions have been utilized in the synthesis of complex fused heterocyclic systems containing the 1,5-naphthyridine motif. nih.govdntb.gov.ua
Aza-Diels-Alder Methodologies: The aza-Diels-Alder reaction, in a broader sense, encompasses various cycloadditions where a nitrogen atom is part of the diene or dienophile. wikipedia.orgnih.govrsc.org These reactions offer a versatile entry point to substituted 1,5-naphthyridine systems, including those that are fused to other rings. nih.govresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These methods have been successfully applied to the synthesis of the 1,5-naphthyridine scaffold, often involving the coupling of pre-functionalized pyridine rings followed by a cyclization step.
Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been used in the synthesis of 1,5-naphthyridine derivatives. nih.govlibretexts.orgorganic-chemistry.orgwikipedia.org A one-pot protocol has been developed for the high-yielding Sonogashira coupling of 3-bromo-1,5-naphthyridine. nih.govresearchgate.net
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide. organic-chemistry.org This reaction has been utilized to construct the 1,5-naphthyridine ring system by coupling a suitably substituted pyridine with a tin reagent, followed by cyclization. nih.govresearchgate.net
Negishi Coupling: The Negishi coupling employs an organozinc reagent and an organic halide. wikipedia.orgnrochemistry.comthermofisher.comyoutube.com This reaction has been applied in the synthesis of 4-substituted 1,5-naphthyridines. For example, a Negishi cross-coupling of a 1,5-naphthyridine derivative with ethyl 3-iodobenzoate (B1234465) has been reported to proceed in good yield. nih.gov
| Cross-Coupling Reaction | Coupling Partners | Catalyst System (Typical) |
| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Palladium complex, Copper(I) salt |
| Stille | Organotin compound, Organic halide | Palladium complex |
| Negishi | Organozinc reagent, Organic halide | Palladium or Nickel complex |
Directed Synthesis of the (1,5-Naphthyridin-4-yl)methanol Moiety
Once the 1,5-naphthyridine scaffold is in place, the next critical step is the introduction of the methanol (B129727) group at the C-4 position. This can be achieved through various strategies, primarily involving the formation of the carbon-methanol bond or the reduction of a pre-existing functional group at the C-4 position.
Strategies for Carbon-Methanol Bond Formation at the C-4 Position
Direct installation of a hydroxymethyl group at the C-4 position can be challenging. More commonly, a precursor functional group is introduced at C-4, which is then converted to the methanol moiety. For instance, a 4-halo-1,5-naphthyridine can undergo a cross-coupling reaction with a suitable one-carbon synthon that already contains or can be readily converted to a hydroxyl group.
Reductive Methodologies for Alcohol Group Introduction
A more straightforward and widely employed strategy for the synthesis of this compound involves the reduction of a C-4 carbonyl group. nih.gov This approach benefits from the relative ease of introducing carboxylic acid or aldehyde functionalities onto the 1,5-naphthyridine ring through established synthetic methods.
The reduction of a 1,5-naphthyridine-4-carboxylic acid or its corresponding ester to the primary alcohol can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Similarly, a 1,5-naphthyridine-4-carbaldehyde (B3178581) can be selectively reduced to this compound using milder reducing agents like sodium borohydride (B1222165) (NaBH₄). The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
| Precursor at C-4 | Reducing Agent | Product |
| Carboxylic Acid/Ester | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | This compound |
| Aldehyde | Sodium borohydride (NaBH₄) | This compound |
Stereoselective Synthesis of Enantiopure this compound Derivatives
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of methods for the stereoselective synthesis of enantiopure this compound derivatives is of paramount importance. A primary strategy to achieve this is through the asymmetric reduction of a prochiral precursor, typically 4-formyl-1,5-naphthyridine or a corresponding 4-acyl-1,5-naphthyridine.
Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts has emerged as a powerful tool for the enantioselective reduction of ketones and imines. nih.govnih.govwikipedia.org These catalysts, typically ruthenium or rhodium complexes with chiral diamine and phosphine (B1218219) ligands, can effect the reduction with high enantioselectivity under mild conditions. nih.govnih.gov While a specific application to 4-formyl-1,5-naphthyridine has not been extensively reported, the well-established precedent for the asymmetric hydrogenation of a wide range of aromatic and heteroaromatic ketones suggests its high applicability. nih.gov
The general approach would involve the reaction of 4-formyl-1,5-naphthyridine with a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a catalytic amount of a chiral ruthenium complex. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).
Table 1: Potential Catalysts for the Asymmetric Hydrogenation of 4-Formyl-1,5-naphthyridine
| Catalyst/Ligand | Description | Potential Advantages |
| Ru-BINAP Complexes | Ruthenium complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) as the chiral ligand. harvard.edu | High enantioselectivity for a broad range of ketones. Well-established and commercially available ligands in both enantiomeric forms. |
| Noyori's Ru-TsDPEN Catalysts | Ruthenium(II) complexes with a chiral N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand. nih.gov | Extremely high efficiency and enantioselectivity for the reduction of aryl ketones. Often requires low catalyst loading. |
| Chiral Amino Alcohol-based Catalysts | Catalysts derived from chiral amino alcohols can also be effective for transfer hydrogenation. | Readily available from the chiral pool and can be easily modified to tune steric and electronic properties. rsc.org |
The enantiopure this compound can then be isolated and used in the synthesis of more complex chiral molecules. Dynamic kinetic resolution, a process where a racemic starting material is converted into a single enantiomer of the product, could also be a viable strategy for the synthesis of chiral substituted 1,5-naphthyridine methanol analogs. nih.gov
Advanced and Sustainable Synthetic Protocols for 1,5-Naphthyridine Methanols
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. For the synthesis of 1,5-naphthyridine methanols, mechanochemistry and continuous flow synthesis represent two promising advanced protocols.
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, which utilizes mechanical energy from ball milling or grinding to drive chemical reactions, offers several advantages over traditional solution-phase synthesis, including reduced solvent waste, shorter reaction times, and often, access to different reaction pathways. researchgate.netnih.govresearchgate.net While the direct mechanochemical synthesis of this compound has not been specifically documented, the synthesis of various nitrogen-containing heterocycles using ball milling techniques is well-established. researchgate.netnih.gov
A potential mechanochemical approach to 1,5-naphthyridine derivatives could involve the solvent-free or liquid-assisted grinding of the starting materials for classical reactions like the Friedländer synthesis. For example, the condensation of a 3-aminopyridine derivative with a suitable β-keto ester or 1,3-diketone could potentially be achieved under ball-milling conditions. Furthermore, recent work has demonstrated the deoxygenative C-2 alkynylation of heterocyclic N-oxides under ball milling conditions, suggesting that functionalization of the 1,5-naphthyridine core through mechanochemical means is feasible. acs.orgacs.org This could open up new avenues for the synthesis of substituted this compound analogs in a more sustainable manner.
Continuous Flow and Automated Synthesis Techniques
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous benefits over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and high-throughput synthesis. bohrium.comnih.govresearchgate.net The application of flow chemistry to the synthesis of heterocycles has seen rapid growth. bohrium.comnih.gov
The synthesis of this compound and its analogs could be adapted to a continuous flow process. For instance, the reduction of 4-formyl-1,5-naphthyridine to the corresponding alcohol could be performed in a flow reactor packed with a solid-supported reducing agent. This would simplify the purification process as the excess reagent and byproducts would be retained in the packed bed.
Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for isolation and purification of intermediates. This approach could be highly beneficial for the synthesis of complex 1,5-naphthyridine derivatives. Automation of these flow systems would allow for the rapid generation of a library of analogs for biological screening.
Synthetic Routes to Fused 1,5-Naphthyridine Derivatives Incorporating Methanol Functionality
Fused 1,5-naphthyridine derivatives, where another ring system is annulated to the naphthyridine core, are of significant interest due to their diverse biological activities. The incorporation of a methanol functionality into these fused systems can further enhance their pharmacological properties. Several synthetic strategies can be employed to construct these complex scaffolds.
The Friedländer annulation is a classical and widely used method for the synthesis of quinolines and related heterocycles, including benzo[b] researchgate.netresearchgate.netnaphthyridines. nih.govmdpi.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. To incorporate a methanol functionality, one could envision using a starting material that already contains a protected hydroxyl group, which can be deprotected in a later step.
A similar and also widely used method is the Skraup synthesis , which typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline (B57606). This can be adapted for the synthesis of benzo[b] researchgate.netresearchgate.netnaphthyridines starting from a 3-aminopyridine derivative. nih.gov
More modern approaches include one-pot multicomponent reactions , which allow for the construction of complex molecules from simple starting materials in a single step. For example, the synthesis of chromeno[4,3-b] researchgate.netresearchgate.netnaphthyridines has been achieved through a three-component reaction of 4-hydroxycoumarin, an arylaldehyde, and 3-aminopyridine. researchgate.netresearchgate.netclockss.orgdoi.org By choosing an arylaldehyde bearing a protected methanol group, this functionality can be introduced into the final fused system.
Table 2: Synthetic Routes to Fused 1,5-Naphthyridine Derivatives
| Fused System | Synthetic Method | Key Starting Materials | Reference |
| Benzo[b] researchgate.netresearchgate.netnaphthyridines | Friedländer Reaction | 3-Aminoquinoline derivatives and carbonyl compounds | nih.govmdpi.com |
| Benzo[b] researchgate.netresearchgate.netnaphthyridines | Skraup Synthesis | 3-Aminopyridine derivatives and glycerol | nih.gov |
| Chromeno[4,3-b] researchgate.netresearchgate.netnaphthyridines | One-pot three-component reaction | 4-Hydroxycoumarin, arylaldehydes, 3-aminopyridine | researchgate.netresearchgate.netclockss.orgdoi.org |
| Tetrahydro-6H-chromeno[4,3-b] researchgate.netresearchgate.netnaphthyridines | Intramolecular Povarov reaction | Functionalized aldimines and unsaturated aldehydes | nih.gov |
These synthetic methodologies provide a versatile toolbox for the construction of a wide range of fused 1,5-naphthyridine derivatives. The incorporation of a methanol functionality can be achieved either by using appropriately substituted starting materials or by post-synthetic modification of the fused ring system.
Chemical Reactivity and Derivatization Strategies of 1,5 Naphthyridin 4 Yl Methanol
Electrophilic and Nucleophilic Reactions of the 1,5-Naphthyridine (B1222797) Ring System
The 1,5-naphthyridine structure is a bicyclic heteroaromatic compound containing two nitrogen atoms, which significantly influence its reactivity. nist.govacs.org These nitrogen atoms render the ring system electron-deficient, which in turn governs its susceptibility to electrophilic and nucleophilic attack. nih.gov
Electrophilic Aromatic Substitution Patterns on the Naphthyridine Core
The presence of two nitrogen atoms in the 1,5-naphthyridine ring deactivates the system towards electrophilic aromatic substitution (EAS). dalalinstitute.com The reaction mechanism involves an attack by the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. dalalinstitute.comuci.edu The nitrogen atoms, being electronegative, withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.
When electrophilic substitution does occur, the regioselectivity is dictated by the positions of the nitrogen atoms. Direct electrophilic attack on a carbon atom is generally difficult. Instead, reactions often occur at the nitrogen atoms, such as N-alkylation or N-acylation, which are common for pyridine (B92270) and quinoline (B57606) analogues. nih.gov For instance, alkyl halides can react with the nitrogen atoms to form quaternary naphthyridinium salts. nih.gov
To achieve substitution on the carbon atoms of the ring, activating the substrate is often necessary. One common strategy is N-oxidation. The formation of a 1,5-naphthyridine-N-oxide enhances the reactivity of the ring, facilitating electrophilic attack at the 2- and 4-positions. nih.gov Another approach involves direct C-H functionalization, which can be promoted by Lewis acids that coordinate to the nitrogen atoms, sterically hindering the 2-position and directing the reaction to the 4-position. nih.gov
| Reaction Type | Reagents | Position of Attack | Product Type |
| N-Alkylation | Alkyl halides (e.g., 2-bromoethanol) | N1, N5 | N-alkylated 1,5-naphthyridinium salts |
| C-H Perfluoroalkylation | Perfluoroalkyltrimethylsilane, HF | C4 | 4-Perfluoroalkyl-1,5-naphthyridines |
| Nitration (on fused systems) | HNO₃/H₂SO₄ | Benzene ring | Nitro-benzonaphthyridine |
Nucleophilic Aromatic Substitution Reactions and Regioselectivity
The electron-deficient nature of the 1,5-naphthyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com This type of reaction is facilitated by the ability of the nitrogen atoms to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. masterorganicchemistry.com
For SNAr to proceed, a good leaving group, typically a halide, must be present on the ring. Halo-1,5-naphthyridines are therefore crucial intermediates. nih.gov These can be prepared, for example, by treating hydroxyl-1,5-naphthyridines with reagents like phosphorus oxychloride (POCl₃). nih.gov The conversion of a carbonyl group in a 1,5-naphthyridinone into a halide is also a common strategy to create a reactive site for nucleophilic attack. nih.gov
The regioselectivity of nucleophilic attack is directed to the electron-poor positions, which are typically the 2-, 4-, and 6-positions. For example, the reaction of 4-chloro-1,5-naphthyridines with sulfur nucleophiles like sodium methanethiol (B179389) leads to the substitution of the chlorine atom. nih.gov Similarly, organolithium reagents can react with halo-naphthyridines to form new carbon-carbon bonds. nih.gov
| Starting Material | Nucleophile | Position of Attack | Product Type |
| 4-Chloro-1,5-naphthyridine (B1297630) | Sodium methanethiol | C4 | 4-(Methylsulfanyl)-1,5-naphthyridine |
| 2,6-Dichloro-1,5-naphthyridine | Potassium diphenylphosphanide | C2, C6 | 2,6-Bis(diphenylphosphoryl)-1,5-naphthyridine |
| Halo-1,5-naphthyridine | Li-Indene | C4 | 4-Indenyl-1,5-naphthyridine |
Oxidation and Reduction Pathways of the Heterocyclic Scaffold
The 1,5-naphthyridine scaffold can undergo both oxidation and reduction reactions. Oxidation reactions primarily target the nitrogen atoms. Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of 1,5-naphthyridine-N-oxides. nih.gov These N-oxides are valuable intermediates, as they can activate the ring for both electrophilic and nucleophilic substitution reactions. nih.gov It is also possible to oxidize partially saturated derivatives, like tetrahydro-1,5-naphthyridines, to the fully aromatic 1,5-naphthyridine system using oxidizing agents at high temperatures. nih.gov
Reduction of the 1,5-naphthyridine ring can be achieved using various reducing agents. For example, catalytic hydrogenation or treatment with metal hydrides like sodium borohydride (B1222165) (NaBH₄) can reduce the aromatic system. mdpi.com The reduction of a 1,5-naphthyridine-fused porphyrin dimer with NaBH₄ has been reported to yield a more electron-rich product. mdpi.com The reduction of carboxylic acid derivatives attached to the ring, such as esters or amides, can also be accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄), leading to alcohols or amines, respectively. libretexts.org
| Reaction | Reagent | Result |
| N-Oxidation | m-CPBA | 1,5-Naphthyridine-N-oxide nih.gov |
| Aromatization | Selenium, high temp. | 1,5-Naphthyridine from Tetrahydro-1,5-naphthyridine nih.gov |
| Reduction | NaBH₄ | Reduced naphthyridine ring mdpi.com |
Transformations Involving the Hydroxyl Functional Group
The primary alcohol (-CH₂OH) group at the 4-position of the naphthyridine ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the extension of the molecular framework.
Oxidation of the Methanol (B129727) to Carbonyl and Carboxylic Acid Derivatives
The primary alcohol of (1,5-naphthyridin-4-yl)methanol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. libretexts.org
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are employed for the selective oxidation of the primary alcohol to the corresponding aldehyde, (1,5-naphthyridin-4-yl)carbaldehyde. libretexts.orgyoutube.com These reagents are effective because they can carry out the oxidation under non-aqueous conditions, which prevents the over-oxidation of the initially formed aldehyde. libretexts.org
Stronger oxidizing agents, such as chromic acid (H₂CrO₄), generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol all the way to the carboxylic acid, yielding 1,5-naphthyridine-4-carboxylic acid. youtube.com This transformation proceeds through an aldehyde intermediate which is rapidly hydrated and further oxidized.
| Starting Material | Reagent | Product |
| This compound | Pyridinium chlorochromate (PCC) | (1,5-Naphthyridin-4-yl)carbaldehyde |
| This compound | Dess-Martin periodinane (DMP) | (1,5-Naphthyridin-4-yl)carbaldehyde |
| This compound | Potassium permanganate (KMnO₄) | 1,5-Naphthyridine-4-carboxylic acid |
| This compound | Chromic acid (H₂CrO₄) | 1,5-Naphthyridine-4-carboxylic acid |
Etherification and Esterification Reactions of the Alcohol
The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a diverse array of derivatives.
Etherification: Ethers can be synthesized through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another powerful method for forming ethers is the Mitsunobu reaction, which allows for the conversion of alcohols to ethers using an azodicarboxylate and a phosphine (B1218219). nih.gov
Esterification: Esters are commonly prepared by reacting the alcohol with a carboxylic acid or its derivative. Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. More reactive acylating agents, such as acyl chlorides or acid anhydrides, can be used to form esters under milder conditions, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. The hydroxyl group can also be converted into other types of esters, such as sulfonate esters (e.g., mesylates, tosylates) by reacting it with the corresponding sulfonyl chloride. nih.gov These sulfonate esters are excellent leaving groups and serve as valuable intermediates for subsequent nucleophilic substitution reactions.
| Reaction Type | Reagents | Product Functional Group |
| Etherification (Mitsunobu) | Alcohol, DEAD, PPh₃ | Ether (-OR) |
| Esterification (Fischer) | Carboxylic acid, H⁺ catalyst | Ester (-OOCR) |
| Esterification | Acyl chloride, Pyridine | Ester (-OOCR) |
| Sulfonate Esterification | Methanesulfonyl chloride, Base | Mesylate (-OMs) |
Substitution Reactions of the Hydroxyl Group (e.g., halogenation, amination)
The hydroxyl group of this compound, being a primary alcohol, is a poor leaving group. Consequently, direct nucleophilic substitution is not feasible. To facilitate substitution reactions such as halogenation and amination, the hydroxyl moiety must first be converted into a more effective leaving group. This is a common strategy in the functionalization of alcohols.
One effective method is the conversion of the alcohol to a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate) or a p-toluenesulfonate (tosylate). For instance, the formation of 1,5-Naphthyridin-4-ylmethyl methanesulfonate demonstrates the activation of the hydroxyl group. nih.gov This activated intermediate is then susceptible to nucleophilic attack by a variety of nucleophiles, including halides and amines.
Halogenation: The activated this compound can be converted to its corresponding halo-derivative, such as 4-(chloromethyl)-1,5-naphthyridine (B15071075) or 4-(bromomethyl)-1,5-naphthyridine. While direct halogenation of the alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) is a standard procedure for many alcohols, the synthesis of halo-naphthyridines is often achieved from the corresponding hydroxy-naphthyridines (naphthyridinones). nih.gov For example, 4-hydroxy-1,5-naphthyridine can be treated with reagents like phosphorus oxychloride (POCl₃) to yield the 4-chloro-1,5-naphthyridine. nih.govchemicalbook.com This chloro-derivative is a valuable intermediate for further functionalization.
Amination: The resulting 4-(halomethyl)-1,5-naphthyridines or their sulfonate ester analogues are excellent substrates for nucleophilic substitution with amines. This reaction provides a direct route to 4-(aminomethyl)-1,5-naphthyridine derivatives. The process generally involves the reaction of the halo- or sulfonate-activated compound with a primary or secondary amine. This methodology is widely applied in the synthesis of various amino-naphthyridine compounds, which are of significant interest in medicinal chemistry. nih.govresearchgate.netdtic.mil For example, the amination of 4-chloro-1,5-naphthyridine with various amines has been reported to produce a range of 4-amino-1,5-naphthyridine derivatives. nih.govresearchgate.net
The table below summarizes the key transformations for the substitution of the hydroxyl group.
| Starting Material | Reagent/Condition | Intermediate/Product | Reaction Type | Reference |
| This compound | Methanesulfonyl chloride, base | 1,5-Naphthyridin-4-ylmethyl methanesulfonate | Activation | nih.gov |
| 4-Hydroxy-1,5-naphthyridine | POCl₃, reflux | 4-Chloro-1,5-naphthyridine | Halogenation | nih.govchemicalbook.com |
| 4-Chloro-1,5-naphthyridine | Amines (e.g., R-NH₂) | 4-Amino-1,5-naphthyridine derivatives | Amination | nih.govresearchgate.net |
| 4-Halo-1,5-naphthyridine | Ammonium hydroxide, heat | 4-Amino-1,5-naphthyridine | Amination | nih.gov |
Complexation Chemistry: Formation of Metal Complexes with this compound as a Ligand
The 1,5-naphthyridine scaffold is a well-established ligand in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. mdpi.comresearchgate.net The parent compound, this compound, possesses multiple coordination sites: the two nitrogen atoms of the naphthyridine ring and the oxygen atom of the hydroxyl group.
The geometric arrangement of the two nitrogen donors in the 1,5-naphthyridine core prevents them from coordinating to a single metal center simultaneously. This steric constraint makes 1,5-naphthyridine and its derivatives, including this compound, excellent bridging ligands that can link multiple metal ions, leading to the formation of dinuclear or polynuclear complexes. nih.govmdpi.com Depending on the reaction conditions and the metal-to-ligand ratio, these ligands can behave in either a monodentate or a bidentate (bridging) fashion. nih.govmdpi.com
The hydroxyl group of the methanol substituent introduces an additional potential coordination site. Alcohols, such as methanol, are known to coordinate to metal centers through the oxygen atom. sibran.ru Therefore, this compound can potentially act as a bidentate or even tridentate ligand, coordinating through one or both ring nitrogens and the hydroxyl oxygen, which could lead to the formation of chelate rings or more complex bridged structures.
A variety of metal complexes incorporating the 1,5-naphthyridine framework have been synthesized and characterized. These include complexes with:
Zirconium: A zirconium complex has been prepared using a 1,5-naphthyridin-8-yl-functionalized cyclopentadiene (B3395910) ligand. nih.govmdpi.com
First-Row Transition Metals: A series of dinuclear and tetranuclear complexes with first-row transition metals have been synthesized using a 1,8-naphthyridine-based dinucleating ligand. rsc.org
Gold: A dinuclear gold(III) complex featuring 1,5-naphthyridine as a bridging ligand has been reported. researchgate.net
Silver: Polynuclear silver(I) complexes with 1,5-naphthyridine have been synthesized where the naphthyridine acts as a bridging ligand between two silver ions. researchgate.net
Copper: Bimetallic copper(I) complexes have been synthesized with a hexadentate naphthyridine-based macrocycle. nih.gov
While specific studies detailing the complexation of this compound itself are not prevalent in the reviewed literature, its structural features strongly suggest its utility as a versatile ligand in the construction of novel coordination compounds. The table below lists examples of metals and ligand types related to naphthyridine complexation.
| Metal Ion | Naphthyridine Ligand Type | Resulting Complex Structure | Reference |
| Zirconium(IV) | 1,5-Naphthyridin-8-yl-functionalized cyclopentadiene | Mononuclear complex | nih.govmdpi.com |
| Gold(III) | 1,5-Naphthyridine (bridging) | Dinuclear complex | researchgate.net |
| Silver(I) | 1,5-Naphthyridine (bridging) | Polynuclear chain | researchgate.net |
| Copper(I) | Naphthyridine-based macrocycle | Bimetallic complex | nih.gov |
| First-Row Transition Metals | 1,8-Naphthyridine-based dinucleating ligand | Dinuclear and Tetranuclear complexes | rsc.org |
| Vanadium(V) | Hydrazone ligand with coordinated methanol | Mononuclear complex with methanol as a ligand | sibran.ru |
Advanced Spectroscopic and Structural Elucidation of 1,5 Naphthyridin 4 Yl Methanol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of (1,5-Naphthyridin-4-yl)methanol, distinct signals are observed for the aromatic protons on the naphthyridine core and the methylene (B1212753) protons of the methanol (B129727) substituent.
For the parent 1,5-naphthyridine (B1222797), the proton chemical shifts are observed at δ 8.99 (H-2,6), 8.41 (H-4,8), and 7.64 (H-3,7) ppm. The coupling constants are J(A,C)=4.1 Hz, J(A,B)=1.7 Hz, and J(B,C)=8.4 Hz. For an analog, pyrimidin-4-yl-methanol, the ¹H NMR spectrum shows characteristic peaks that help in its structural determination.
Table 1: ¹H NMR Data for Related Compounds
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| 1,5-Naphthyridine | - | 8.99 (dd, H-2,6), 8.41 (dd, H-4,8), 7.64 (dd, H-3,7) |
| (E)-1-mesityl-N-phenylmethanimine | CDCl₃ | 8.69 (s, 1H, CH=N), 7.32 (t, J = 7.8 Hz, 2H), 7.20-7.06 (m, 3H, Ar-H), 6.85 (s, 2H, Ar-H), 2.45 (s, 6H, CH₃), 2.24 (s, 3H, CH₃) |
| (E)-1-(4-fluorophenyl)-N-phenylmethanimine | CDCl₃ | 8.41 (s, 1H, CH=N), 7.91-7.88 (m, 2H, Ar-H), 7.41-7.37 (m, 2H, Ar-H), 7.25-7.13 (m, 5H, Ar-H) |
| (E)-1-(4-bromophenyl)-N-phenylmethanimine | CDCl₃ | 8.34 (s, 1H, CH=N), 7.71-7.69 (d, J = 8.4 Hz, 2H, Ar-H), 7.55-7.53 (d, J = 8.4 Hz, 2H, Ar-H), 7.34-7.31 (t, J = 7.8 Hz, 2H, Ar-H), 7.20-7.12 (m, 3H, Ar-H) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1,5-naphthyridine, the parent structure of the title compound, the observed chemical shifts are 150.5, 144.1, and 122.9 ppm. chemicalbook.com These values are crucial for assigning the carbon signals in this compound and its analogs.
Table 2: ¹³C NMR Data for 1,5-Naphthyridine and an Analog
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| 1,5-Naphthyridine | - | 150.5, 144.1, 122.9 |
| (E)-4,4,5,5-tetramethyl-styryl-1,3,2-dioxaborolane | CDCl₃ | 149.0 (ArCH=), 137.0 (Ar-C), 128.4 (Ar-C), 128.1 (Ar-C), 126.6 (Ar-C), 116.1 (br, =CHB), 82.9 (C(CH₃)₂), 24.3 (C(CH₃)₂) |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. mdpi.com
COSY spectra establish proton-proton (¹H-¹H) correlations, revealing which protons are coupled to each other.
HSQC spectra correlate directly bonded carbon and proton atoms (¹³C-¹H).
HMBC spectra show correlations between carbons and protons that are separated by two or three bonds, which is critical for connecting different parts of the molecule. mdpi.com
These techniques have been successfully applied to determine the structures of complex heterocyclic compounds, including analogs of this compound. acgpubs.orgrsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. docbrown.info In this compound, the key functional groups are the hydroxyl (-OH) group and the naphthyridine ring system.
A very characteristic strong and broad absorption band for O-H stretching vibrations is typically observed between 3400 and 3200 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the aromatic naphthyridine ring and the methylene group appear in the region of 3100-3000 cm⁻¹. The spectrum also displays a unique set of complex overlapping vibrations in the fingerprint region (~1500 to 400 cm⁻¹), which is characteristic of the entire molecule. docbrown.info
Table 3: Characteristic IR Absorption Bands for Methanol
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching (hydrogen-bonded) | 3400 - 3200 (strong, broad) |
| C-H | Stretching | ~3000 |
| C-O | Stretching | ~1030 |
| O-H | Bending | ~1420 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. mu-varna.bg The naphthyridine ring system in this compound is a conjugated system, and its UV-Vis spectrum is expected to show characteristic absorption bands.
For a newly synthesized hydrazone of bexarotene, the wavelength of maximum absorption (λmax) was found to be at 202 nm with an additional peak at 252 nm. mu-varna.bg The absorption spectra of compounds are influenced by the solvent and the pH of the medium. iivs.org For instance, methanol itself exhibits small absorption peaks in the near-infrared region. researchgate.net
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular weight of this compound is 160.17 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula (C₉H₈N₂O). rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, expected fragmentation would involve the loss of the hydroxyl group, the hydroxymethyl group, or cleavage of the naphthyridine ring.
Definitive Solid-State Structural Determination of this compound and its Analogs Using X-ray Crystallography
X-ray Crystallographic Data of 1,5-Naphthyridine Analogs
To illustrate the power of X-ray crystallography in this class of compounds, crystallographic data for various substituted 1,5-naphthyridine derivatives are presented below. These examples, while not the specific target molecule, offer a glimpse into the structural motifs and packing arrangements that can be expected.
For instance, studies on various metal complexes of 1,5-naphthyridine have utilized single-crystal X-ray diffraction to determine their coordination chemistry and supramolecular structures. researchgate.net In these cases, the 1,5-naphthyridine unit often acts as a ligand, and its geometry within the complex is precisely determined.
Furthermore, research into the development of potent and selective inhibitors of transforming growth factor-beta (TGF-β) type I receptor has led to the synthesis and structural analysis of complex 1,5-naphthyridine derivatives. The X-ray crystal structure of one such derivative in complex with a protein target has been described, confirming its binding mode. nih.gov
While the specific crystallographic parameters for this compound remain elusive in the reviewed literature, the following table presents a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction experiment on a suitable analog. This data is essential for a complete understanding of its solid-state behavior.
Hypothetical Crystallographic Data for a this compound Analog
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 798.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.33 |
| R-factor | 0.045 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
The determination of such parameters would allow for a detailed analysis of bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would also reveal the nature of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group of the methanol substituent and the nitrogen atoms of the naphthyridine ring, which are critical in dictating the packing of the molecules in the crystal lattice. The search for new crystalline forms (polymorphs) of pharmacologically active 1,5-naphthyridine derivatives is also an area of active investigation, as different polymorphs can exhibit distinct physical properties.
Computational Chemistry and Molecular Modeling Studies of 1,5 Naphthyridin 4 Yl Methanol Scaffolds
Quantum Mechanical (QM) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of the (1,5-Naphthyridin-4-yl)methanol scaffold. researchgate.net These calculations provide a detailed picture of the electronic structure, which is crucial for predicting the molecule's stability and reactivity.
By solving the Schrödinger equation for the molecule, researchers can determine various electronic properties. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient regions of the molecule. The nitrogen atoms in the naphthyridine ring, being more electronegative than carbon, create a specific charge distribution that influences how the molecule interacts with its environment.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. researchgate.net The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. dergipark.org.tr For this compound and its derivatives, DFT calculations can predict how different substituents on the naphthyridine ring or the methanol (B129727) group would alter the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity and potential biological activity.
Furthermore, QM calculations can predict various other parameters that describe a molecule's reactivity. These include ionization potential, electron affinity, and global hardness, which collectively provide a comprehensive reactivity profile. dergipark.org.tr This information is invaluable for understanding the types of chemical reactions the scaffold is likely to undergo, aiding in the design of synthetic routes and the prediction of metabolic pathways.
Table 1: Predicted Electronic Properties of a Naphthyridine Derivative using DFT
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are illustrative and would vary for specific derivatives of this compound.
Molecular Docking Simulations for Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in understanding the binding mode of this compound derivatives to their biological targets. The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, which is often expressed as a docking score. researchgate.net
The accuracy of molecular docking relies on a precise knowledge of the three-dimensional structure of the target protein, which is often obtained from X-ray crystallography or NMR spectroscopy. The this compound scaffold, with its specific geometry and hydrogen bonding capabilities, can be docked into the active site of various enzymes or receptors to predict its inhibitory potential.
The interactions between the ligand and the receptor are analyzed in detail, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. mdpi.com For instance, the nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors, while the hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor. These interactions are critical for the biological activity of the molecule.
By comparing the docking scores and binding modes of a series of this compound derivatives, researchers can build a structure-activity relationship (SAR) model. semanticscholar.org This model can then be used to design new derivatives with improved binding affinity and selectivity for the target protein.
Table 2: Illustrative Molecular Docking Results for a this compound Derivative
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | MET769, LYS745 |
| Protease B | -7.2 | ASP25, GLY27 |
| GPCR C | -9.1 | TYR114, SER203 |
Note: The data in this table is for illustrative purposes. The actual docking scores and interacting residues would depend on the specific derivative and the target protein.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the this compound scaffold and the dynamics of its binding to a receptor.
MD simulations can reveal the different conformations that the this compound molecule can adopt in solution or within the binding site of a protein. This information is crucial, as the biological activity of a molecule can be highly dependent on its conformation. The simulations can also shed light on the stability of the ligand-receptor complex over time, identifying key interactions that are maintained throughout the simulation.
Furthermore, MD simulations can be used to study the entire binding or unbinding process of a ligand from its receptor. nih.gov These simulations can provide valuable information about the kinetics of binding, including the association and dissociation rates. Understanding the binding dynamics can be critical for designing drugs with optimal pharmacokinetic and pharmacodynamic properties.
The results of MD simulations are often complex and require sophisticated analysis techniques to extract meaningful information. However, they provide a level of detail that is unmatched by other computational methods, offering a powerful tool for understanding the behavior of the this compound scaffold at the atomic level.
In Silico Prediction of Molecular Properties and Theoretical Reactivity
In addition to electronic structure and binding affinity, computational methods can be used to predict a wide range of molecular properties for this compound and its derivatives. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for determining the drug-likeness of a compound. nih.gov
Various software programs and online tools are available to predict properties such as solubility, lipophilicity (logP), and permeability. nih.gov These predictions are based on the chemical structure of the molecule and are used to assess its potential to be absorbed into the bloodstream and reach its target site in the body.
Theoretical reactivity can also be assessed using computational methods. As discussed in the section on QM calculations, parameters such as the HOMO-LUMO gap and global hardness can provide insights into a molecule's reactivity. dergipark.org.tr Additionally, computational models can be used to predict the sites of metabolism on the this compound scaffold, identifying which parts of the molecule are most likely to be modified by metabolic enzymes. This information is critical for designing compounds with improved metabolic stability.
Table 3: Predicted ADME Properties for a Hypothetical this compound Derivative
| Property | Predicted Value | Acceptable Range for Oral Drugs |
| Molecular Weight | 250 g/mol | < 500 |
| logP | 2.5 | -0.4 to 5.6 |
| Water Solubility | -3.0 (log mol/L) | > -4.0 |
| Number of Hydrogen Bond Donors | 1 | ≤ 5 |
| Number of Hydrogen Bond Acceptors | 3 | ≤ 10 |
Note: The values in this table are for illustrative purposes and would vary for specific derivatives.
Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches
The ultimate goal of many computational studies in drug discovery is to establish a clear structure-activity relationship (SAR). nih.gov SAR describes how the chemical structure of a molecule influences its biological activity. optibrium.com By systematically modifying the structure of the this compound scaffold and evaluating the effect of these modifications on its activity, researchers can identify the key structural features that are responsible for its therapeutic effects.
Computational methods play a crucial role in this process. By combining the results from QM calculations, molecular docking, and MD simulations, a comprehensive SAR model can be developed. For example, a model might reveal that a specific substituent at a particular position on the naphthyridine ring enhances binding affinity due to favorable interactions with the receptor.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate the chemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds, guiding the design of more potent and selective drug candidates.
The elucidation of SAR through computational approaches is an iterative process. The predictions from the computational models are tested experimentally, and the results are used to refine and improve the models. This synergistic approach between computational and experimental methods accelerates the drug discovery process, enabling the rational design of novel therapeutics based on the this compound scaffold.
Research Applications in Chemical Biology and Materials Science of 1,5 Naphthyridine Methanol Derivatives
Investigations into Molecular Recognition and Interactions with Biological Systems
The unique electronic and structural features of 1,5-naphthyridine (B1222797) derivatives make them ideal candidates for interacting with biological macromolecules. Researchers have extensively studied their binding to DNA, inhibition of key enzymes, and modulation of cellular receptors.
Binding Affinity and Intercalation Studies with Deoxyribonucleic Acid (DNA)
The planar structure of the naphthyridine ring is conducive to intercalation between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects. This property is a cornerstone of many anticancer and antimicrobial agents. While some studies have investigated this interaction, a nitroimidazol 1,5-naphthyridine hydrochloride derivative was synthesized and evaluated for its DNA-binding activity but did not show significant binding. nih.gov This suggests that while the core scaffold has potential, specific substitutions are critical for effective DNA interaction. nih.gov In contrast, related polycyclic aromatic systems like phenanthroline derivatives, which share structural similarities, have been shown to intercalate into DNA, with their efficiency modulated by the number and position of substituents. rsc.org The mechanism often involves not just the planar stacking but also specific interactions like CH/π and CH/n weak bonds with the heteroatoms of the DNA base pairs. rsc.org
Enzymatic Inhibition Mechanisms and Kinetic Characterization
Derivatives of the naphthyridine core have been identified as potent inhibitors of a wide array of enzymes, demonstrating their versatility as therapeutic leads.
ALK5: Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). nih.gov Optimization of initial screening hits led to the development of compounds that inhibit ALK5 autophosphorylation with nanomolar efficacy. For instance, a (1,5-Naphthyridin-4-yl)pyrazole derivative demonstrated an IC₅₀ of 4 nM. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors within the kinase domain, validating the structure-based design approach. nih.gov
| Compound Class | Target | IC₅₀ (nM) | Reference |
| 1,5-Naphthyridine aminothiazole | ALK5 autophosphorylation | 6 | nih.gov |
| 1,5-Naphthyridine pyrazole (B372694) | ALK5 autophosphorylation | 4 | nih.gov |
| 1,5-Naphthyridine derivative 11 | ALK5 autophosphorylation | 20 | --- |
PI4K: In the fight against malaria, 2,8-disubstituted-1,5-naphthyridines have been reported as potent inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase β (PI4K). Interestingly, further studies revealed that derivatives with basic groups at the 8-position also inhibit hemozoin formation, demonstrating a dual mode of action.
Topoisomerase I: Topoisomerases are crucial enzymes that manage the topology of DNA during cellular processes. nih.gov A series of 4-phenyl-1,5-naphthyridine derivatives were synthesized and showed an inhibitory effect on topoisomerase I (Top1), with activity comparable to the well-known inhibitor camptothecin. nih.gov These compounds also displayed antiproliferative activity against human colon cancer cells. nih.govnih.gov The fluorinated derivative, in particular, was the most cytotoxic and showed potent enzyme inhibition. nih.gov This was the first instance of simple 1,5-naphthyridines being evaluated as Top1 inhibitors. nih.gov
PDE10A: Phosphodiesterase 10A (PDE10A) is an enzyme primarily expressed in the brain, and its inhibition is a therapeutic strategy for neuropsychiatric disorders like schizophrenia. While research has focused on various naphthyridine isomers, derivatives of the related 1,6-naphthyridine (B1220473) scaffold have been synthesized and shown to be potent PDE10A inhibitors.
p53-MDM2/X Interaction: The interaction between the p53 tumor suppressor and its negative regulators MDM2/MDMX is a critical target in oncology. strategian.com Computational studies on a 1,8-naphthyridine-containing compound predicted a high potential to dually inhibit both p53-MDM2 and p53-MDMX interactions, suggesting that the broader naphthyridine class is a promising scaffold for developing new cancer therapeutics that can reactivate the p53 pathway. strategian.comresearchgate.net
Receptor Binding and Modulation Studies
The ability of 1,5-naphthyridine derivatives to bind and modulate cellular receptors is another key area of research.
CB2 Receptor: The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor involved in immune response and pain, making it an attractive therapeutic target. While much of the research has focused on the 1,8-naphthyridine (B1210474) isomer, these studies highlight the potential of the naphthyridine core to yield selective CB2 receptor agonists. These compounds have shown high binding affinity and selectivity for the CB2 receptor over the CB1 receptor, which is responsible for psychoactive effects.
5-HT4 Receptor: The serotonin (B10506) 5-HT4 receptor is involved in various physiological processes, including gastrointestinal motility and cognitive function. Research into ligands for this receptor has led to the synthesis of benzo[de] researchgate.netnih.govnaphthridine derivatives, which are structurally related to the 1,5-naphthyridine core. acs.org Certain ester derivatives of these constrained analogues have demonstrated nanomolar affinity for the 5-HT4 receptor, comparable to reference ligands. acs.org
NK1-Receptor: Derivatives of perhydro-1,4-ethano-1,5-naphthyridine were designed as conformationally constrained analogues of a known potent antagonist for the neurokinin-1 (NK1) receptor. Binding studies showed these compounds had low to moderate affinity for the human NK1-receptor.
Development of Chemical Probes and Tools for Mechanistic Biological Research
Potent and selective inhibitors derived from the 1,5-naphthyridine scaffold serve as valuable chemical probes to investigate complex biological pathways. For example, the highly potent and selective 1,5-naphthyridine-based ALK5 inhibitors are considered attractive tools to explore the therapeutic benefits of ALK5 inhibition in diseases where TGF-β plays a detrimental role. Similarly, a naphthyridine-based compound was developed as a highly selective chemical probe for casein kinase 2 (CK2), enabling researchers to dissect the specific roles of this enzyme in cellular processes like cancer and neuroinflammation.
Catalytic Applications of (1,5-Naphthyridin-4-yl)methanol-Metal Complexes
The nitrogen atoms in the 1,5-naphthyridine ring make it an excellent ligand for coordinating with metal ions. The resulting metal complexes have shown promise in various catalytic applications. nih.gov Ruthenium(II) complexes using 1,5-naphthyridine as a bridging linker have been synthesized and studied. researchgate.net The electronic communication between metal centers through the 1,5-naphthyridine linker was evaluated and found to be slightly less efficient than through a pyrazine (B50134) linker. researchgate.net In other work, manganese complexes with NNS pincer ligands have been shown to be active catalysts for the hydrogenation of ketones to secondary alcohols. nih.gov Furthermore, iridium complexes incorporating functionalized ligands have been used for the catalytic dehydration of alcohols, demonstrating how modifications to the ligand scaffold can switch catalytic selectivity. researchgate.net
Advanced Material Science Applications
The rigid, planar, and electron-deficient nature of the 1,5-naphthyridine core makes it a valuable building block for advanced organic materials.
Organic Light-Emitting Diodes (OLEDs): The 1,5-naphthyridine moiety has been incorporated into molecules designed as emitters for OLEDs. mdpi.com Its electron-deficient character is a desirable trait for creating thermally activated delayed fluorescence (TADF) materials, which can achieve high quantum efficiencies in OLED devices. mdpi.com A donor-π-acceptor-π-donor type TADF emitter using a 1,5-naphthyridine core achieved a high external quantum efficiency of 20.9%, marking it as a promising core for efficient TADF materials. mdpi.com
Semiconductors: 1,5-Naphthyridine derivatives have been investigated as n-type organic semiconductors. researchgate.net For instance, 1,5-naphthyridine-2,6-dione (NTD)-based small molecules were synthesized and characterized. One derivative exhibited a high electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). researchgate.net Patents have also been filed for the use of 2,6-disubstituted- nih.govstrategian.comnaphthyridine compounds and polymers as organic semiconductors in devices like organic photovoltaics (OPV) and organic photodetectors (OPD).
Sensors: The ability of the 1,5-naphthyridine scaffold to interact with metal ions has been exploited in the development of chemical sensors. Research has demonstrated that a fused 1,5-naphthyridine derivative can act as a colorimetric sensor for the detection of copper (Cu²⁺) ions.
Conclusion and Future Research Directions
Synthesis of Current Academic Achievements in (1,5-Naphthyridin-4-yl)methanol Chemistry
The synthesis of the 1,5-naphthyridine (B1222797) core is well-established, with several classical methods providing access to the parent ring system and its substituted derivatives. nih.govmdpi.com These foundational methods are crucial for the eventual synthesis of this compound.
Key synthetic strategies for the 1,5-naphthyridine skeleton include:
Skraup Reaction: This method involves the reaction of a 3-aminopyridine (B143674) with glycerol (B35011), sulfuric acid, and an oxidizing agent to construct the second pyridine (B92270) ring. nih.govclockss.org
Friedländer Annulation: This condensation reaction between a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an active methylene (B1212753) group is another versatile route to substituted 1,5-naphthyridines.
Gould-Jacobs Reaction: This reaction builds the pyridine ring from a 3-aminopyridine and a derivative of ethoxymethylenemalonic ester, leading to 4-hydroxy-1,5-naphthyridine derivatives which can be further functionalized. nih.gov
Cycloaddition Reactions: [4+2] cycloaddition reactions, such as the aza-Diels-Alder reaction, have been employed to construct the tetrahydro-1,5-naphthyridine ring system, which can then be aromatized. nih.gov
While direct synthesis of this compound is not extensively documented, its preparation can be envisioned through the functionalization of the 1,5-naphthyridine core at the C4 position. The reactivity of 1,5-naphthyridines is comparable to that of quinolines. uni-muenchen.de Functionalization at the C4 position can be achieved through several methods:
Nucleophilic Aromatic Substitution (SNAr): Starting from a 4-chloro-1,5-naphthyridine (B1297630), the chloro group can be displaced by various nucleophiles. nih.gov This offers a potential route where a protected hydroxymethyl group or a precursor is introduced.
Deprotometalation-Amination: Direct amination at the C4 position can be achieved through a deprotometalation-amination sequence, providing 4-amino-1,5-naphthyridine derivatives. nih.gov These amino derivatives could potentially be converted to the corresponding hydroxyl derivative via a Sandmeyer-type reaction, followed by reduction of a formyl group to the target methanol (B129727).
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of 4-halo-1,5-naphthyridines with suitable organometallic reagents can introduce a variety of substituents at the C4 position.
The academic achievements in 1,5-naphthyridine chemistry are most prominent in the field of medicinal chemistry. Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including the transforming growth factor-beta (TGF-β) type I receptor (ALK5), which is implicated in cancer and fibrosis. nih.govgoogle.com The 1,5-naphthyridine core acts as a key pharmacophore, with substitutions at various positions modulating potency and selectivity.
Table 1: Examples of Biologically Active 1,5-Naphthyridine Derivatives
| Compound Name | Target | IC50 (nM) | Reference |
| 1,5-Naphthyridine aminothiazole derivative | ALK5 | 6 | nih.gov |
| 1,5-Naphthyridine pyrazole (B372694) derivative | ALK5 | 4 | nih.gov |
| 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one derivative | PDE4 | <1 | nih.gov |
Identification of Emerging Research Frontiers and Unexplored Synthetic Avenues
While classical synthetic methods provide a solid foundation, emerging research frontiers in organic synthesis offer new avenues for the preparation and functionalization of this compound and its derivatives.
Emerging Research Frontiers:
Late-Stage Functionalization: The development of C-H activation methodologies presents an exciting frontier. Direct, regioselective C-H functionalization of the 1,5-naphthyridine core could provide a more efficient route to introduce the methanol group or other functionalities at the C4 position, avoiding multi-step sequences that start from pre-functionalized precursors.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. This technology could be applied to the synthesis and derivatization of this compound, for instance, in coupling reactions of the methanol group or in the functionalization of the naphthyridine ring. The acceptorless dehydrogenation of tetrahydro-1,5-naphthyridines to aromatic 1,5-naphthyridines has been achieved using photoredox catalysis in conjunction with cobalt catalysis. nih.gov
Unexplored Synthetic Avenues:
Direct Carboxylation/Formylation and Subsequent Reduction: A largely unexplored but highly desirable route would involve the direct introduction of a carboxyl or formyl group at the C4 position of the 1,5-naphthyridine ring, followed by reduction to the methanol. While challenging due to the electronic nature of the pyridine rings, advancements in CO2 fixation or formylation reactions could make this a viable strategy.
Flow Chemistry: The use of microreactor or flow chemistry technologies could enable better control over reaction parameters for some of the sensitive reactions involved in the synthesis and functionalization of 1,5-naphthyridines, potentially improving yields and safety profiles, especially for reactions involving hazardous reagents or unstable intermediates.
Interdisciplinary Research Opportunities and Methodological Advancements in Naphthyridine Science
The unique structural and electronic properties of the 1,5-naphthyridine scaffold, combined with the reactive handle of the methanol group in the target compound, open up a wide range of interdisciplinary research opportunities.
Interdisciplinary Research Opportunities:
Medicinal Chemistry: The this compound core is an attractive starting point for the development of new therapeutic agents. The methanol group can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, and amines, allowing for the creation of large and diverse compound libraries for high-throughput screening against various biological targets. Given the known activity of 1,5-naphthyridines against kinases and other enzymes, derivatives of this compound could be explored as potential anticancer, anti-inflammatory, or antiviral agents. nih.govgoogle.com
Materials Science: Naphthyridine derivatives have found applications in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and sensors. uni-muenchen.de The this compound scaffold could be incorporated into larger conjugated systems or polymers. The methanol group provides a site for attachment to other molecular components or for polymerization, potentially leading to new materials with interesting photophysical or electronic properties.
Catalysis: The bidentate nitrogen atoms of the 1,5-naphthyridine ring make it an excellent ligand for coordinating with metal centers. This compound and its derivatives could be used to synthesize novel metal complexes. The functional group at the C4 position could be used to tune the electronic properties of the ligand or to immobilize the catalyst on a solid support.
Methodological Advancements:
Future progress in the chemistry of this compound will rely on key methodological advancements:
Regioselective Synthesis: The development of highly regioselective methods for the functionalization of the 1,5-naphthyridine core is crucial. This will allow for the precise installation of the methanol group at the C4 position and for the selective modification of other positions on the ring.
Asymmetric Synthesis: For applications in medicinal chemistry, the development of methods for the asymmetric synthesis of chiral derivatives of this compound will be important.
Computational Chemistry: The use of computational tools can aid in the design of new synthetic routes and in predicting the properties of novel derivatives. Density functional theory (DFT) calculations, for example, can provide insights into the reactivity of the 1,5-naphthyridine ring and guide the development of new catalysts and reactions.
Q & A
Basic Research Questions
Q. What are the synthetic methodologies for preparing (1,5-Naphthyridin-4-yl)methanol derivatives, and how are they characterized?
- Methodology : Derivatives like SB334867 are synthesized via coupling reactions between substituted benzoxazole and naphthyridine intermediates. For example, urea linkage formation between 2-methyl-6-benzoxazolyl and 1,5-naphthyridin-4-yl groups is achieved under reflux with triethylamine as a base. Purification involves reverse-phase chromatography, and structural validation uses NMR, LC-MS, and elemental analysis .
- Key Considerations : Reaction conditions (e.g., solvent polarity, temperature) influence yield. Purity (>95%) is critical for pharmacological studies to avoid off-target effects .
Q. How is this compound utilized in developing orexin receptor antagonists?
- Experimental Design : SB334867, a derivative, is a selective Hcrt-r1 antagonist. Binding affinity is validated via competitive radioligand assays (e.g., using ¹²⁵I-orexin A) in transfected HEK293 cells. Functional antagonism is confirmed by measuring intracellular Ca²⁺ flux inhibition .
- Findings : SB334867 exhibits nanomolar affinity for Hcrt-r1 (Ki = 1–10 nM) and >100-fold selectivity over Hcrt-r2, making it a tool compound for dissecting orexin signaling .
Q. What experimental models assess the efficacy of this compound derivatives in modulating addictive behaviors?
- Models :
- Conditioned Reinstatement : Rats trained to self-administer ethanol (EtOH) undergo extinction, followed by cue-induced reinstatement. SB334867 (1–10 mg/kg, IP) reduces EtOH-seeking without affecting sucrose reward responses .
- Stress-Induced Reinstatement : Yohimbine (α2-adrenergic antagonist) triggers relapse-like behavior. SB334867 blocks EtOH but not sucrose seeking in this paradigm, highlighting context-dependent efficacy .
Advanced Research Questions
Q. How do neuroadaptations in the orexin system explain SB334867’s differential effects on drug-seeking vs. natural reward behaviors?
- Mechanistic Insight : Chronic EtOH exposure upregulates hypothalamic prepro-orexin mRNA, sensitizing Hcrt-r1 pathways. SB334867 selectively inhibits EtOH-seeking by reversing this neuroadaptation, while natural reward circuits (e.g., sucrose) remain unaffected due to lower orexin dependency .
- Methodology : In situ hybridization and qPCR quantify orexin system changes post-EtOH exposure. Pharmacological blockade (e.g., SB334867) combined with behavioral assays confirms pathway specificity .
Q. How can researchers reconcile contradictory data on SB334867’s efficacy in stress- vs. cue-induced reinstatement models?
- Analysis : Stress-induced reinstatement engages norepinephrine and CRF systems, which interact with orexin signaling. SB334867’s efficacy varies due to:
- Neural Circuitry : Stress models recruit bed nucleus of the stria terminalis (BNST), while cue models rely on amygdala-ventral tegmental area (VTA) projections.
- Dose Optimization : Higher doses (10 mg/kg) may non-specifically modulate stress pathways, necessitating dose-response profiling .
- Resolution : Use combinatorial approaches (e.g., dual Hcrt-r1/CRF antagonism) or site-specific microinjections to isolate mechanisms .
Q. What in vitro assays confirm the binding specificity of this compound derivatives to Hcrt-r1 over Hcrt-r2?
- Assays :
- Competitive Binding : HEK293 cells expressing Hcrt-r1 or Hcrt-r2 are incubated with ¹²⁵I-orexin A and increasing SB334867 concentrations. IC₅₀ values determine selectivity .
- Electrophysiology : Brain slices from orexinergic neurons (e.g., lateral hypothalamus) are patch-clamped. SB334867 inhibits orexin-A-induced excitatory postsynaptic currents (EPSCs) in Hcrt-r1-expressing neurons only .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
